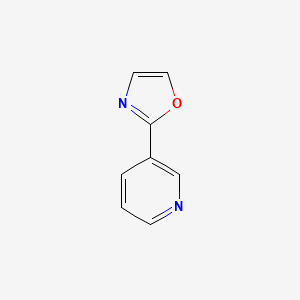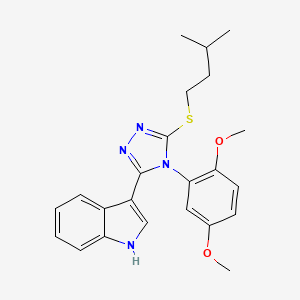
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The description of a compound typically includes its IUPAC name, any common or trade names, its molecular formula, and its structure. The structure can be described in words, but is often better represented graphically.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the reaction conditions, and the yield. It would also typically involve a discussion of why the particular synthetic route was chosen.Molecular Structure Analysis
This would involve a detailed look at the structure of the molecule. This could include its stereochemistry, its conformation, and any interesting structural features. It could also involve a discussion of how the structure was determined (e.g., through X-ray crystallography, NMR spectroscopy, etc.).Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity, the mechanisms of its reactions, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, stability, and any other relevant properties.Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include its toxicity, any precautions that need to be taken when handling it, and how to respond in case of exposure.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, questions that remain to be answered, and any planned or ongoing research.
properties
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-15(2)11-12-30-23-26-25-22(18-14-24-19-8-6-5-7-17(18)19)27(23)20-13-16(28-3)9-10-21(20)29-4/h5-10,13-15,24H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAOAZRXCCZKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

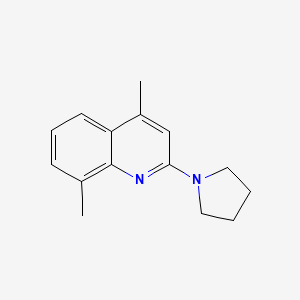
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2902798.png)
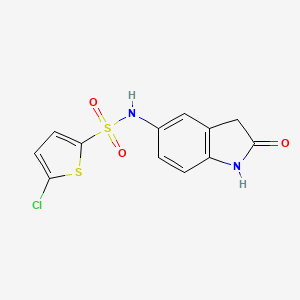
![2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2902802.png)
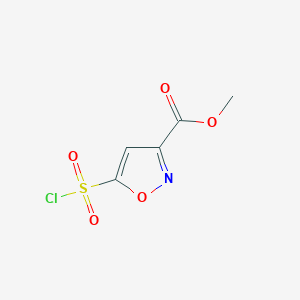
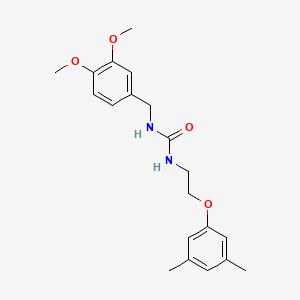
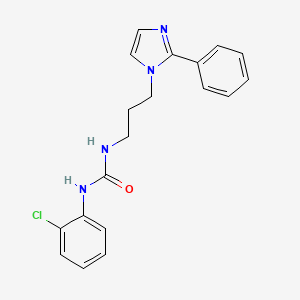
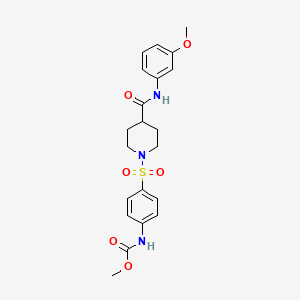
![4-chloro-N-(5-{1-[4-(methylsulfonyl)phenyl]-5-oxopyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2902814.png)
![N-allyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902816.png)
![2-Spiro[2.4]heptan-7-ylethanol](/img/structure/B2902817.png)


